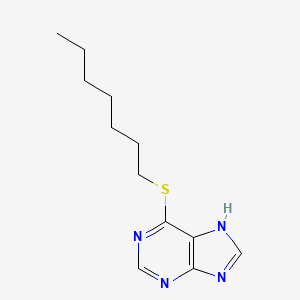

6-n-Heptylmercaptopurine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-n-Heptylmercaptopurine typically involves the alkylation of mercaptopurine with heptyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .

Analyse Des Réactions Chimiques

2.1. Nucleophilic Substitution

-

Thiol group activation : The mercapto (-SH) group in 6-MP can undergo alkylation or thioether formation. For example, SA-6MP is synthesized by reacting 6-MP with allicin, replacing the -SH group with an S-allylthio (-S-S-R) moiety .

-

Disulfide bond formation : Mixed disulfides (e.g., SA-6MP) are stable under physiological conditions but release the active thiol group intracellularly under reducing conditions .

2.2. Condensation Reactions

-

Formic acid-mediated cyclization : As observed in 6-MP synthesis, formic acid facilitates cyclization to form the purine ring system .

-

Amino acid coupling : Derivatives like N-(purin-6-yl)aminopolymethylene carboxylic acids are synthesized by coupling 6-chloropurine with amino acids under reflux conditions .

3.1. Metabolism and Bioactivation

6-MP derivatives are prodrugs requiring intracellular activation. For example:

-

Thioinosine monophosphate (TIMP) formation : 6-MP competes with hypoxanthine/guanine for HGPRT, forming TIMP, which inhibits purine synthesis .

-

Methylation and amidotransferase inhibition : TIMP is methylated to form 6-methylthioinosinate (MTIMP), further inhibiting glutamine-5-phosphoribosylpyrophosphate amidotransferase .

3.2. Antiproliferative Activity

Derivatives like SA-6MP exhibit enhanced cytotoxicity compared to 6-MP:

-

Apoptosis induction : SA-6MP increases apoptotic cell death in leukemia cells (e.g., B-CLL) by 30% at 150 μM .

-

Metabolic inhibition : 6-MP reduces ATP production and disrupts glycolysis/glutaminolysis in T cells, leading to energetic failure .

Recommendations for Further Research

To investigate 6-n-Heptylmercaptopurine:

-

Synthetic route design : Adapt methods used for SA-6MP (e.g., disulfide bond formation) or amino acid coupling .

-

Metabolic profiling : Assess conversion to active metabolites (e.g., TIMP analogs) and toxicity markers like 6-methylmercapto derivatives .

-

Pharmacokinetic studies : Evaluate solubility, stability, and tissue distribution using techniques like molecular docking or in vitro assays .

Note : The absence of specific data on this compound in the literature suggests it may not be a widely studied compound. Researchers should consult specialized databases (e.g., PubChem) or synthesize the compound de novo using established purine derivative methodologies.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

6-n-Heptylmercaptopurine has been studied for its potential as an anticancer agent. Its structure allows it to interact with biological targets involved in cell proliferation and apoptosis. Research indicates that derivatives of mercaptopurine can inhibit purine metabolism, which is crucial for cancer cell growth. In particular, 6-n-HMP has shown promise in preclinical models of leukemia and lymphoma, where it may enhance the efficacy of existing chemotherapeutic agents by acting synergistically to induce cell death in malignant cells .

Immunosuppressive Effects

Similar to other purine analogs, 6-n-HMP exhibits immunosuppressive properties, making it a candidate for treating autoimmune diseases and preventing organ transplant rejection. Its mechanism involves the inhibition of lymphocyte proliferation, which is vital in conditions such as rheumatoid arthritis and inflammatory bowel disease. Studies have demonstrated that 6-n-HMP can modulate immune responses effectively, suggesting its utility in clinical settings .

Pharmacology

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. Research shows that its absorption, distribution, metabolism, and excretion (ADME) profiles are influenced by its alkyl side chain. The heptyl group enhances lipophilicity, potentially leading to improved bioavailability compared to other mercaptopurine derivatives. Studies involving animal models have provided insights into its metabolic pathways and interactions with hepatic enzymes .

Toxicity and Safety Profiles

The safety profile of 6-n-HMP is a critical consideration in its development as a therapeutic agent. Comparative studies have indicated that while it shares some toxicological characteristics with mercaptopurine, modifications in the alkyl chain can alter its toxicity levels. Ongoing research aims to delineate the dose-response relationship and identify biomarkers for adverse effects associated with 6-n-HMP administration .

Material Science

Polymeric Composites

In material science, this compound has been explored as a component in polymeric composites due to its unique chemical properties. Its ability to form stable complexes with metal ions has led to investigations into its use in developing advanced materials for sensors and catalysis. The incorporation of 6-n-HMP into polymer matrices can enhance mechanical properties while providing functional characteristics suitable for specific applications .

Case Studies

Mécanisme D'action

6-n-Heptylmercaptopurine exerts its effects by interfering with nucleic acid synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP). TIMP inhibits several chemical reactions involving inosinic acid (IMP), including the conversion of IMP to xanthylic acid (XMP) and adenylic acid (AMP), ultimately disrupting DNA and RNA synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Mercaptopurine: A well-known antineoplastic agent used in leukemia treatment.

Thioguanine: Another purine analog used in cancer therapy.

Azathioprine: An immunosuppressive drug that is metabolized to mercaptopurine.

Uniqueness

6-n-Heptylmercaptopurine is unique due to its heptyl group, which may confer different pharmacokinetic properties and potentially improved efficacy or reduced toxicity compared to its parent compound, mercaptopurine .

Activité Biologique

6-n-Heptylmercaptopurine is a derivative of mercaptopurine, a well-known purine analogue that has been extensively studied for its biological activities, particularly in the context of cancer therapy and immunosuppression. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound functions as an antimetabolite , primarily acting through its conversion into active metabolites that inhibit nucleotide synthesis. The primary metabolic pathway involves conversion to thioinosine monophosphate (TIMP) via the enzyme hypoxanthine-guanine phosphoribosyl transferase (HGPRT), which subsequently inhibits purine synthesis, leading to cytotoxic effects in rapidly dividing cells such as cancer cells .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Anticancer Effects : Studies have shown that thiopurines like 6-MP can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting the degradation of oncogenic proteins such as Mdm2 and cyclin D1 . This effect is particularly relevant in hematological malignancies.

- Immunosuppressive Properties : this compound has been utilized in the treatment of autoimmune diseases, where it helps modulate immune responses. Its use in inflammatory bowel diseases (IBD) has been documented, showing efficacy in patients intolerant to other therapies like azathioprine .

- Cell Cycle Modulation : Research indicates that treatment with this compound affects cell cycle dynamics, increasing populations in S and sub-G1 phases while decreasing G1 phase cells, suggesting a mechanism that promotes apoptosis and inhibits proliferation .

Case Study 1: Efficacy in Inflammatory Bowel Disease

A study reviewed the outcomes of 15 patients with IBD who were switched to 6-mercaptopurine after intolerance to azathioprine. The results indicated that 73.3% tolerated the treatment well, achieving therapeutic goals without significant adverse effects . This highlights the compound's potential as a viable alternative for patients with treatment-resistant conditions.

Case Study 2: Anticancer Activity

In a comparative analysis of various cancer cell lines treated with this compound, significant reductions in fatty acid synthase (FAS) levels were observed. This suggests a role in modulating metabolic pathways critical for cancer cell survival . The study demonstrated that both 6-MP and its derivatives could serve as effective inhibitors of USP2a, a deubiquitinating enzyme implicated in cancer progression.

Data Table: Biological Activities and Therapeutic Applications

Propriétés

IUPAC Name |

6-heptylsulfanyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4S/c1-2-3-4-5-6-7-17-12-10-11(14-8-13-10)15-9-16-12/h8-9H,2-7H2,1H3,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMDBPAFRPBUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232243 | |

| Record name | 6-(Heptylthio)-1H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83277-80-9 | |

| Record name | 6-(Heptylthio)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83277-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Heptylthio)-1H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083277809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purine, 6-(heptylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Heptylthio)-1H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(heptylthio)-1H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.